molecular formula C9H6BrNO B111221 7-bromo-1H-indole-3-carbaldehyde CAS No. 115666-21-2

7-bromo-1H-indole-3-carbaldehyde

Cat. No.: B111221
CAS No.: 115666-21-2
M. Wt: 224.05 g/mol
InChI Key: MGPMWCBAOQWENZ-UHFFFAOYSA-N
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Description

7-bromo-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C9H6BrNO and its molecular weight is 224.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Crystal Structure and Molecular Interactions

7-bromo-1H-indole-3-carbaldehyde has been studied for its intermolecular interactions in crystal structures. A study by Barakat et al. (2017) involved the condensation reaction of 5-bromo-1H-indole-3-carbaldehyde and other compounds, leading to the formation of a new compound. This compound was characterized using X-ray single crystal diffraction and other spectroscopic tools. The analysis revealed significant intermolecular interactions and provided insights into atom-to-atom interaction percentages (Barakat et al., 2017).

Molecular Pairing and Hydrogen Bonds

In 2005, Ali et al. researched molecules of 5-bromo-1H-indole-3-carbaldehyde and its derivatives, focusing on their pairing through hydrogen bonds. This study contributed to understanding the molecular structure and the formation of ribbons linked by hydrogen bonds (Ali, Halim, & Ng, 2005).

Antiproliferative Potency in Cancer Research

Fawzy et al. (2018) synthesized new indole derivatives using 1H-indole-3-carbaldehyde and tested their antiproliferative potency towards human breast cancer cell lines. This research is significant in exploring potential cancer treatments, as it showed the synthesized compounds had considerable in-vitro antiproliferative activity (Fawzy et al., 2018).

Synthesis of Novel Indole Derivatives

Tariq et al. (2020) conducted a study synthesizing novel indole derivatives, including 1H-indole-3-carbaldehyde. They performed spectroscopic and DFT studies for structural analysis, finding applications in various fields due to their diverse applications and significant properties (Tariq et al., 2020).

Antibacterial Activities

Carrasco et al. (2020) synthesized indole-3-carbaldehyde semicarbazone derivatives and evaluated their antibacterial activities against various bacteria. This research highlights the potential of these compounds in developing new antibacterial agents (Carrasco et al., 2020).

Safety and Hazards

While specific safety and hazard information for 7-bromo-1H-indole-3-carbaldehyde is not available, general precautions include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding getting the substance in eyes, on skin, or on clothing, avoiding ingestion and inhalation, and avoiding dust formation .

Future Directions

1H-indole-3-carbaldehyde and its derivatives, including 7-bromo-1H-indole-3-carbaldehyde, have been highlighted in recent applications in inherently sustainable multicomponent reactions . This field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

Mechanism of Action

Target of Action

7-Bromo-1H-indole-3-carbaldehyde, like other indole-3-carbaldehyde derivatives, is a crucial precursor for the synthesis of biologically active structures . These compounds are known to interact with multiple receptors, making them valuable for the development of new therapeutic agents .

Mode of Action

The mode of action of this compound is primarily through its interaction with its targets, leading to various changes at the molecular level. It is known that indole-3-carbaldehyde derivatives can undergo C–C and C–N coupling reactions and reductions easily . This allows them to participate in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy where more than two starting materials combine through covalent bonds to afford a single product .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the synthesis of active molecules. In Arabidopsis, derivatives of indole-3-carbaldehyde are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . These compounds play a significant role in the plant’s defense against pathogens .

Result of Action

The result of the action of this compound is the generation of biologically active structures. Indole derivatives are known to exhibit a wide range of biological activities, including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitory, and anti-HIV activities .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of multicomponent reactions can be affected by the reaction conditions, such as the solvent used and the reaction temperature . .

Properties

IUPAC Name

7-bromo-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-3-1-2-7-6(5-12)4-11-9(7)8/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPMWCBAOQWENZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00555186
Record name 7-Bromo-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00555186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115666-21-2
Record name 7-Bromo-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00555186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 115666-21-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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